2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide involves multiple steps. One common synthetic route includes the cyclization of a precursor compound under specific conditions to form the pyrimido[4,5-b]benzothiophene core . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide can be compared with other similar compounds, such as:
- 4-{[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
- 7-tert-Butyl-3-phenyl-2-sulfanyl-5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-4-one
- 4-{[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7(11(18)16-14)17-6-15-12-10(13(17)19)8-4-2-3-5-9(8)20-12/h6-7H,2-5,14H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGJFVSPYVEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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